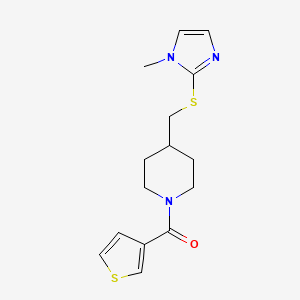

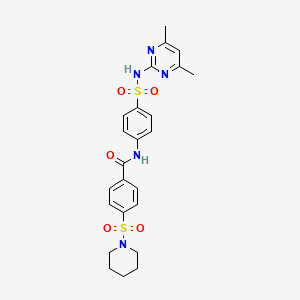

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H27FN4O5 and its molecular weight is 506.534. The purity is usually 95%.

BenchChem offers high-quality 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pro-drug System Potential

5-Substituted isoquinolin-1-ones, including structures related to the compound , have been synthesized and analyzed for their potential as bioreductively activated pro-drug systems. These compounds exhibit selective release of therapeutic drugs in hypoxic solid tumors, highlighting their potential application in targeted cancer therapy. The study by Berry et al. (1997) specifically explores the synthesis and application of nitrofuranylmethyl derivatives, which trigger the release of parent drugs under specific conditions, suggesting a similar potential for the compound (Berry et al., 1997).

Antibacterial Activity

The structural motif of quinazoline derivatives, which closely relates to the compound of interest, has been identified as a potent antibacterial agent. A study by Kuramoto et al. (2003) introduces novel N-1 substituents in naphthyridones and quinolones, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the quinazoline core, similar to those in the compound , could yield potent antibacterial agents (Kuramoto et al., 2003).

Neurodegenerative Disease Treatment

New N-(pyridin-3-ylmethyl)-2-aminothiazolines with various substituents, including the 4-fluorobenzyl moiety, have shown anticholinesterase and antiradical activity. These compounds are being considered as potential multifunctional agents for treating neurodegenerative diseases. The presence of the 4-fluorobenzyl group, as in the compound , indicates a potential application in designing treatments for diseases like Alzheimer's (Makhaeva et al., 2017).

Antitumor Activity

Quinazoline derivatives, specifically 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety, have been synthesized and evaluated for their antitumor activities. These compounds exhibit significant inhibitory effects against tumor cells, suggesting the compound could have similar antitumor applications (Zhang et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorobenzyl alcohol with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form an intermediate. This intermediate is then reacted with furan-2-ylmethylamine and pentanoyl chloride to yield the final product.", "Starting Materials": [ "2-amino-4-fluorobenzyl alcohol", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "furan-2-ylmethylamine", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorobenzyl alcohol with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form an intermediate.", "Step 2: Reaction of the intermediate with furan-2-ylmethylamine in the presence of a base such as triethylamine to form an amide intermediate.", "Step 3: Reaction of the amide intermediate with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product." ] } | |

Número CAS |

1223995-11-6 |

Nombre del producto |

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide |

Fórmula molecular |

C27H27FN4O5 |

Peso molecular |

506.534 |

Nombre IUPAC |

5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |

InChI |

InChI=1S/C27H27FN4O5/c28-20-12-10-19(11-13-20)16-29-25(34)18-32-23-8-2-1-7-22(23)26(35)31(27(32)36)14-4-3-9-24(33)30-17-21-6-5-15-37-21/h1-2,5-8,10-13,15H,3-4,9,14,16-18H2,(H,29,34)(H,30,33) |

Clave InChI |

YQBXFGSJCKITEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CCCCC(=O)NCC4=CC=CO4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2941088.png)

![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941099.png)